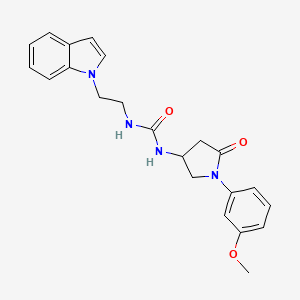

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-(2-indol-1-ylethyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-29-19-7-4-6-18(14-19)26-15-17(13-21(26)27)24-22(28)23-10-12-25-11-9-16-5-2-3-8-20(16)25/h2-9,11,14,17H,10,12-13,15H2,1H3,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEFKCJZPNCUPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCCN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common approach is to start with the indole derivative and perform a series of functional group transformations to introduce the ethyl and urea groups. The methoxyphenyl-pyrrolidinone moiety can be synthesized separately and then coupled with the indole derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone group in the pyrrolidinone ring.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the ketone group in the pyrrolidinone ring can yield the corresponding alcohol.

Scientific Research Applications

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety can engage in π-π stacking interactions, while the urea group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Aryl and Heterocyclic Substituents

SB705498 : N-(2-Bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea ()

- Key Differences : The target compound replaces the bromophenyl and pyridyl groups with a 3-methoxyphenyl and indolyl moiety.

- Implications : The methoxy group may enhance membrane permeability compared to the electron-withdrawing bromo substituent. The indole’s planar structure could improve stacking interactions with aromatic residues in binding pockets .

- A-425619: 1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea () Key Differences: The trifluoromethyl-benzyl group in A-425619 is replaced by a 5-oxopyrrolidin-3-yl group in the target compound.

Antifungal Azoles with Indole and Triazole Moieties

Compound 8a : 2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol ()

- Key Differences : While both compounds contain indole, the target lacks the triazole and dichlorophenyl groups critical for CYP51 inhibition in azole antifungals.

- Implications : The urea linker in the target may reduce off-target effects compared to triazole-based CYP51 binders but could compromise antifungal potency .

Compound 11b : 2-(4-Chlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol ()

Pyrrolidinone-Containing Analogues

- SDZ249665: 1-[4-(2-Amino-ethoxy)-3-methoxy-benzyl]-3-(4-tert-butyl-benzyl)-urea () Key Differences: The tert-butyl benzyl group in SDZ249665 is absent in the target compound, which instead incorporates a 5-oxopyrrolidin-3-yl group.

Research Findings and Mechanistic Insights

- CYP51 Binding : The absence of a triazole group in the target compound suggests a different mechanism from azole antifungals (e.g., Compound 8a), possibly relying on urea-mediated hydrogen bonding to the heme cofactor .

Biological Activity

The compound 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 377.44 g/mol. The structure incorporates an indole moiety and a pyrrolidine ring, which are often associated with various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Research indicates that derivatives with similar structural features exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against MRSA, highlighting the potential of indole derivatives in combating resistant bacterial strains .

Anticancer Properties

Studies have also indicated that compounds containing indole structures can exhibit antiproliferative effects against cancer cell lines. For example, certain derivatives have shown significant cytotoxicity against A549 lung cancer cells, suggesting that the indole moiety may play a critical role in inhibiting cancer cell growth . The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Neuroprotective Effects

Preliminary studies suggest that compounds similar to 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea may possess neuroprotective properties. The indole structure is often linked to serotonin receptor activity, which could contribute to its potential in modulating neurotransmitter systems and providing neuroprotection.

Case Studies and Research Findings

The biological activity of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea may be attributed to several mechanisms:

- Inhibition of Bacterial Growth : The compound may interfere with bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Induction of Apoptosis in Cancer Cells : It may activate apoptotic pathways in cancer cells while sparing normal cells.

- Modulation of Neurotransmitter Receptors : The interaction with serotonin receptors could lead to neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.